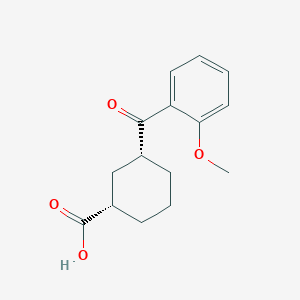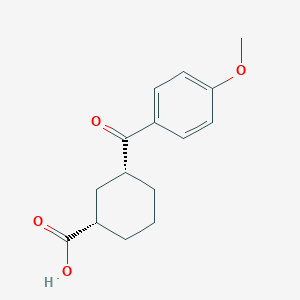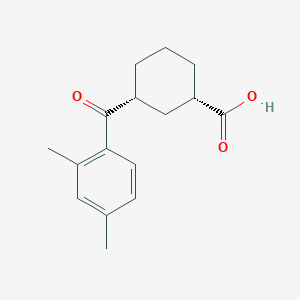
cis-3-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-3-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . The compound has a CAS Number of 735269-76-8 . It has a molecular weight of 260.33 .
Molecular Structure Analysis
The IUPAC name of the compound is (1R,3S)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid . The InChI code for the compound is 1S/C16H20O3/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(10-12)16(18)19/h3-4,6,9,12-13H,2,5,7-8,10H2,1H3,(H,18,19)/t12-,13+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.33 . The density of the compound is 1.1±0.1 g/cm3 . The boiling point of the compound is 437.5±45.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The chemical compound cis-3-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is involved in various synthetic and structural studies. For example, it has been used in the preparation of cyclohexane derivatives, where its cis- and trans-isomers serve as starting materials for further chemical transformations. These studies often focus on understanding the mass spectra and fragmentation patterns of these compounds, which are crucial for identifying and characterizing chemical substances in various matrices (Bekkum et al., 2010).
Photochemistry Research
In photochemistry, the cis- and trans-isomers of similar cyclohexane carboxylic acids have been synthesized and studied to understand their behavior under light exposure. These studies shed light on the potential photochemical applications of such compounds and their derivatives, providing insights into their stability and reactivity when exposed to light (Brown, 1964).
Organic Synthesis
This compound and its related structures have been employed in the synthesis of complex organic molecules, including those with potential biological activity. The stereochemistry and reactivity of these cyclohexane derivatives are of particular interest for creating novel compounds with specific desired properties, such as enantiomerically pure molecules (Szakonyi et al., 1998).
Analytical Chemistry
In the field of analytical chemistry, derivatives of cyclohexane carboxylic acids are studied for their role as metabolites in biological systems or environmental samples. Understanding the analytical characteristics of these compounds, including their detection and quantification, is essential for monitoring exposure to various substances and assessing their impact on health and the environment (Arrebola et al., 1999).
Crystallography and Material Science
In crystallography and materials science, the study of cocrystals involving cyclohexane carboxylic acids and other components, such as bipyridine derivatives, contributes to the understanding of molecular interactions and the design of new materials with specific properties. These investigations can lead to the development of materials with unique structural, electronic, or photonic characteristics (Bhogala & Nangia, 2003).
Propiedades
IUPAC Name |
(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(10-12)16(18)19/h3-4,6,9,12-13H,2,5,7-8,10H2,1H3,(H,18,19)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHVPNGFDVUYSF-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324253.png)
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324259.png)

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324265.png)
![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324270.png)
![cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324271.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324278.png)






